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Introduction

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral non-proteinogenic gamma-amino acid
that has garnered significant interest in the scientific community. Its unique stereochemistry and
functional groups make it a valuable chiral building block for the synthesis of complex
molecules and a potential therapeutic agent in its own right. This technical guide provides a
comprehensive review of the current literature on (3R,4R)-3-Amino-4-hydroxypentanoic acid,
focusing on its synthesis, biological activities, and the experimental protocols utilized in its
study.

Chemical Properties

(3R,4R)-3-Amino-4-hydroxypentanoic acid, in its hydrochloride salt form (CAS 336182-14-0),
possesses a molecular formula of CsH12CINOs and a molecular weight of 169.61 g/mol .[1][2]
The molecule features two chiral centers at the C3 and C4 positions, with the amino and
hydroxyl groups in the syn configuration. This specific stereochemistry is crucial for its
biological activity and its utility as a chiral precursor.

Synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic
Acid
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The stereoselective synthesis of (3R,4R)-3-Amino-4-hydroxypentanoic acid is a key area of
research, with several methodologies being developed to achieve high yields and enantiomeric
purity. These approaches can be broadly categorized into chemical and chemoenzymatic
methods.

Synthetic Routes and Quantitative Data

A variety of synthetic strategies have been employed to produce (3R,4R)-3-Amino-4-
hydroxypentanoic acid, often starting from readily available chiral precursors or utilizing
asymmetric catalysis. The following table summarizes the quantitative data from notable
synthetic routes.
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Further details on other potential synthetic methods are still under investigation in the literature.

Detailed Experimental Protocol: Biocatalytic Synthesis

A recent patent discloses a novel biocatalytic route for the production of (3R,4R)-3-Amino-4-
hydroxypentanoic acid with high yield and stereoselectivity.[1] While the full detailed protocol
from the patent is not publicly available, the key parameters are highlighted:

e Enzyme: Engineered aminotransferase
» Substrate: A suitable keto-acid precursor

¢ Reaction Conditions:
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o pH:7.0
o Temperature: 30°C

e Advantages: This method is reported to reduce energy consumption by 40% compared to
traditional chemical synthesis and operates under mild conditions.[1]

Biological Activities and Potential Applications

(3R,4R)-3-Amino-4-hydroxypentanoic acid and its derivatives have shown promise in
several therapeutic areas, primarily as neuraminidase inhibitors and anticancer agents. The
specific stereochemistry of the molecule is believed to be critical for its interaction with
biological targets like enzymes and receptors.[1]

Neuraminidase Inhibition

Research indicates that (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride can act as
a neuraminidase inhibitor.[1] By blocking the active site of neuraminidase, it prevents the
cleavage of sialic acid residues from host cell receptors, thereby disrupting the replication and
spread of influenza viruses.[1]

Quantitative Data: Neuraminidase Inhibition

) . Inhibition
Compound Virus Strain Value Reference
Parameter
Compound 3 A/Tokyo/3/67 ]
] Ki 59 uM [4]
(analogue) Influenza Virus

Note: The available data is for an analogue. Specific Ki or IC50 values for (3R,4R)-3-Amino-4-
hydroxypentanoic acid are not yet reported in the reviewed literature.

Anticancer Activity

In vitro studies have demonstrated that derivatives of (3R,4R)-3-Amino-4-hydroxypentanoic
acid exhibit cytotoxic activity against certain cancer cell lines, including non-small cell lung
cancer (A549).[1][5] The proposed mechanisms of action include the induction of apoptosis and
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cell cycle arrest.[1] It has been observed that these compounds can reduce cancer cell viability
and migration.[1]

Quantitative Data: Anticancer Activity

Specific IC50 values for the parent compound (3R,4R)-3-Amino-4-hydroxypentanoic acid
against cancer cell lines are not yet available in the current literature. The existing studies focus
on its derivatives.

Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on the widely used MUNANA (2'-(4-Methylumbelliferyl)-a-D-N-
acetylneuraminic acid) substrate.

Materials:
* (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (or its derivatives)

Influenza virus neuraminidase

MUNANA substrate

Assay buffer (e.g., MES buffer with CaClz)

Stop solution (e.g., NaOH in ethanol)

96-well black microplates

Fluorometer

Procedure:

o Prepare serial dilutions of the test compound in assay buffer.

o Add the neuraminidase enzyme solution to each well of the microplate.
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e Add the diluted test compound to the respective wells and incubate for a specific period
(e.g., 30 minutes) at 37°C.

« Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
¢ Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
» Stop the reaction by adding the stop solution.

o Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365
nm and 450 nm, respectively).

o Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity.

Materials:

* (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride (or its derivatives)
e Cancer cell line (e.g., A549)

e Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

e MTT solution

 Solubilization solution (e.g., DMSO or acidified isopropanol)

e 96-well clear microplates

Microplate reader

Procedure:

» Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
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o Treat the cells with various concentrations of the test compound and incubate for a specified
duration (e.g., 24, 48, or 72 hours).

 After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow
the formation of formazan crystals.

» Remove the medium and add the solubilization solution to dissolve the formazan crystals.
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
o Calculate the percentage of cell viability and determine the IC50 value.
Visualizations

Logical Workflow for Synthesis and Biological
Evaluation
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Biological Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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